N'-(2-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted hydrazones with various functional groups replacing the original substituents.
Scientific Research Applications
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage and nitro groups. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H10N4O6 |
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Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-4-2-1-3-9(13)8-15-16-14(20)10-5-11(17(21)22)7-12(6-10)18(23)24/h1-8,19H,(H,16,20)/b15-8+ |
InChI Key |
PJYAGBOBNQNKHA-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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